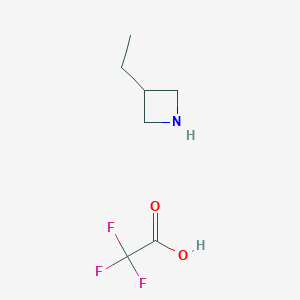
(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-Chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid, also known as CQA, is a naturally occurring organic compound that has been studied for its potential uses in a variety of scientific and medical applications. CQA is a member of the quinoline family, which is composed of aromatic compounds found in plants, fungi, and bacteria. It has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. CQA has been studied both in vitro and in vivo, and has been found to be effective in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid has been studied for its potential uses in a variety of scientific and medical applications. It has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. In addition, this compound has been studied for its potential in the treatment of a variety of diseases, including diabetes, obesity, and cardiovascular disease. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid is not fully understood. However, it is believed that this compound acts by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been found to modulate the activity of various receptors, such as the serotonin receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as modulate the activity of various enzymes and receptors. In addition, this compound has been found to have anti-bacterial and anti-cancer properties, as well as neuroprotective and cardioprotective effects. This compound has also been found to have a positive effect on glucose metabolism and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized in the laboratory. In addition, this compound has a wide range of biological activities, making it useful for a variety of scientific and medical applications. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, this compound is not widely available and is relatively expensive.
Zukünftige Richtungen
There are a number of potential future directions for the use of (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid in scientific and medical research. This compound could be further studied for its potential use in the treatment of a variety of diseases, such as diabetes, obesity, and cardiovascular disease. In addition, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. This compound could also be studied for its potential use in the development of new drugs and therapies. Finally, this compound could be studied for its potential use in the development of new diagnostic tools and biomarkers.
Synthesemethoden
(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid can be synthesized by a variety of methods, including chemical synthesis, biotransformation, and enzymatic synthesis. Chemical synthesis involves the use of organic and inorganic compounds to generate the desired product, while biotransformation involves the use of enzymes and microorganisms to convert organic compounds into desired products. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of organic compounds to generate the desired product. All of these methods have been used to synthesize this compound in the laboratory.
Eigenschaften
IUPAC Name |
(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3/c20-14-8-5-12(6-9-14)11-15(18(22)19(23)24)17-10-7-13-3-1-2-4-16(13)21-17/h1-11H,(H,23,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKAOLPWNGAQBG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC=C(C=C3)Cl)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2619175.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)
![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2619184.png)


![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2619187.png)

![N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2619190.png)

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2619192.png)